molecular formula C17H19N5OS B2936704 N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine CAS No. 2380193-08-6

N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine

Cat. No.: B2936704
CAS No.: 2380193-08-6
M. Wt: 341.43
InChI Key: IVZYTIVUXLNKSA-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine is a complex heterocyclic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[2,3-d]pyrimidine core, which can be achieved through the Gould–Jacobs reaction. This reaction involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures .

This can be done through nucleophilic substitution reactions where the appropriate thiophene derivative is reacted with a morpholine-containing intermediate under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to ensure precise control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrido[2,3-d]pyrimidine core can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the pyrido[2,3-d]pyrimidine core can produce dihydropyrimidine derivatives .

Scientific Research Applications

N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit tyrosine kinases or cyclin-dependent kinases, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine is unique due to its combination of a morpholine ring, a thiophene ring, and a pyrido[2,3-d]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)pyrido[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-2-14-16(18-4-1)20-12-21-17(14)19-10-15(13-3-9-24-11-13)22-5-7-23-8-6-22/h1-4,9,11-12,15H,5-8,10H2,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZYTIVUXLNKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC2=NC=NC3=C2C=CC=N3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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